Cas no 683242-93-5 (4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane)
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane
- FT-0757279
- AM20100633
- 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-enyl)-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(4-trifluoromethyl-cyclohex-1-enyl) [1,3,2]-dioxaborolane
- BS-17432
- SCHEMBL1781755
- AKOS016003779
- 4-(Trifluoromethyl)-1-cyclohexene-1-boronic Acid Pinacol Ester
- SY246393
- PB43276
- MFCD11617922
- J-516024
- 683242-93-5
- 4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)cyclohex-1-en-1-yl]-[1,3,2] dioxaborolane
- A867069
- 4-Trifluoromethylcyclohex-1-enyl-1-boronic acid pinacol ester
- CS-0139527
- DTXSID30468694
- 1,3,2-dioxaborolane,4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)-1-cyclohexen-1-yl)-
- DB-074001
-
- MDL: MFCD11617922
- Inchi: 1S/C13H20BF3O2/c1-11(2)12(3,4)19-14(18-11)10-7-5-9(6-8-10)13(15,16)17/h7,9H,5-6,8H2,1-4H3
- InChI Key: WZIGWZGLMLDGKU-UHFFFAOYSA-N
- SMILES: FC(C1CC=C(B2OC(C)(C)C(C)(C)O2)CC1)(F)F
Computed Properties
- Exact Mass: 276.15100
- Monoisotopic Mass: 276.1508445g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 1.10
- Boiling Point: 243℃
- Flash Point: 101℃
- Refractive Index: 1.433
- PSA: 18.46000
- LogP: 3.90660
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 225280-250mg |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 95% | 250mg |
£116.00 | 2022-02-28 | |
| Fluorochem | 225280-1g |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 95% | 1g |
£245.00 | 2022-02-28 | |
| Fluorochem | 225280-5g |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 95% | 5g |
£889.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71540-1g |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 98% | 1g |
¥981.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71540-5g |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 98% | 5g |
¥3263.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71540-100mg |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 98% | 100mg |
¥202.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71540-250mg |
4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane |
683242-93-5 | 98% | 250mg |
¥442.0 | 2024-07-18 | |
| TRC | T901665-50mg |
4-Trifluoromethylcyclohex-1-enyl-1-boronic Acid Pinacol Ester |
683242-93-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T901665-100mg |
4-Trifluoromethylcyclohex-1-enyl-1-boronic Acid Pinacol Ester |
683242-93-5 | 100mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T901665-500mg |
4-Trifluoromethylcyclohex-1-enyl-1-boronic Acid Pinacol Ester |
683242-93-5 | 500mg |
$ 320.00 | 2022-06-02 |
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Suppliers
4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Additional information on 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane
Comprehensive Overview of 4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 683242-93-5)
The compound 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane (CAS No. 683242-93-5) is a highly specialized boronic ester with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring a trifluoromethylcyclohexene moiety and a dioxaborolane ring, makes it a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers. This compound’s versatility aligns with the growing demand for fluorinated compounds in drug discovery, a trend highlighted in recent AI-driven chemical databases and high-throughput screening studies.
In the context of modern green chemistry, 683242-93-5 has garnered attention due to its role in optimizing catalytic processes. Researchers are increasingly exploring its potential to reduce waste and improve atom economy, addressing sustainability concerns prevalent in pharmaceutical manufacturing. The trifluoromethyl group in its structure is particularly noteworthy, as fluorinated compounds are pivotal in enhancing the metabolic stability and bioavailability of drug candidates—a hot topic in medicinal chemistry forums and patent literature.
The synthesis of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane involves precise boron-heterocycle formation, often requiring anhydrous conditions to preserve its reactivity. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for quality control, ensuring its purity for use in high-value chemical transformations. These methodologies are frequently discussed in academic webinars and open-access journals, reflecting the compound’s relevance in cutting-edge research.
From a commercial perspective, CAS 683242-93-5 is sought after by fine chemical suppliers and contract research organizations (CROs). Its inclusion in custom synthesis libraries underscores its utility in fragment-based drug design, a strategy gaining traction in AI-augmented drug discovery. Notably, the compound’s lipophilicity and steric effects are often cited in QSAR studies, making it a subject of interest in computational chemistry circles.
Safety and handling of 4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)cyclohex-1-en-1-yl)-1,3,2-dioxaborolane adhere to standard laboratory protocols, with emphasis on inert atmosphere storage to prevent hydrolysis. While not classified as hazardous under typical conditions, its stability in aprotic solvents like THF or DMSO is frequently queried in chemical safety databases, highlighting user concerns about long-term storage and compatibility.
In summary, 683242-93-5 exemplifies the intersection of advanced synthetic chemistry and applied pharmaceutical science. Its structural features and reactivity profile continue to inspire innovations in catalysis and materials science, cementing its status as a staple in research and development pipelines worldwide.
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